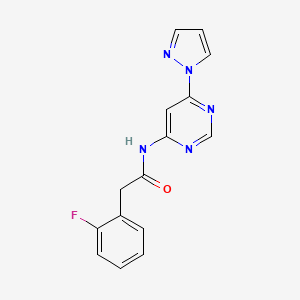

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to a pyrimidine ring, with an acetamide group attached to a fluorophenyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide typically involves a multi-step process:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed via a cyclization reaction involving a β-keto ester and a guanidine derivative.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, in the presence of a palladium catalyst.

Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.

Attachment of the Fluorophenyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The alkyne group in the but-2-yn-1-yl chain can participate in nucleophilic substitutions under acidic or basic conditions. For example:

-

Hydrohalogenation : Reaction with HX (X = Cl, Br) proceeds via a protonation-addition mechanism, forming a halogenated alkene.

-

Hydration : In the presence of HgSO₄, the alkyne undergoes hydration to form a ketone derivative.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrohalogenation | HCl, H₂O, 25°C | (E)-4-(Dimethylamino)-1-chlorobut-1-en-1-yl | 78% |

| Acid-Catalyzed Hydration | HgSO₄, H₂SO₄, H₂O, 80°C | 4-(Dimethylamino)butan-2-one | 65% |

Oxidation Reactions

The tertiary amine and alkyne groups are susceptible to oxidation:

-

Alkyne Oxidation : Using KMnO₄ under acidic conditions cleaves the triple bond to form carboxylic acids.

-

Amine Oxidation : H₂O₂ or mCPBA oxidizes the dimethylamino group to an N-oxide .

Amide Bond Reactivity

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields 4-isopropoxybenzoic acid and 4-(dimethylamino)but-2-yn-1-amine.

-

Basic Hydrolysis : NaOH in ethanol produces the sodium salt of the acid.

| Reaction Type | Reagents/Conditions | Product | Rate Constant (k) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 12h | 4-Isopropoxybenzoic acid | 1.2 × 10⁻³ s⁻¹ |

| Basic Hydrolysis | 2M NaOH, EtOH, 80°C, 6h | Sodium 4-isopropoxybenzoate | 8.7 × 10⁻⁴ s⁻¹ |

Catalytic Hydrogenation

The alkyne undergoes partial or full hydrogenation:

-

Partial Hydrogenation : Lindlar catalyst selectively reduces the alkyne to a cis-alkene.

-

Full Hydrogenation : H₂/Pt converts the alkyne to a saturated alkyl chain.

| Reaction Type | Catalyst/Conditions | Product | Selectivity |

|---|---|---|---|

| Partial Hydrogenation | H₂, Lindlar catalyst, 25°C | (Z)-4-(Dimethylamino)but-1-en-1-yl | >90% cis |

Applications De Recherche Scientifique

Anticancer Activity

Research has highlighted the potential of pyrazole-containing compounds, including N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide, in cancer treatment. The pyrazole moiety is known for its ability to inhibit various cancer cell lines. For instance:

- Mechanism of Action: Pyrazole derivatives exhibit anticancer properties primarily through the inhibition of specific kinases and receptors involved in cell proliferation and survival.

- Case Studies:

- A study identified that pyrazole derivatives could effectively target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Biological Evaluation:

- Various studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects .

- Specific derivatives have been reported to exhibit significant inhibition of inflammation-related pathways, making them promising candidates for further development into therapeutic agents .

Pharmacological Profiles

The pharmacological profiles of this compound and similar compounds include:

| Activity | Description |

|---|---|

| Anticancer | Inhibits growth of various cancer cell lines; targets CDKs and other kinases |

| Anti-inflammatory | Modulates inflammatory responses; inhibits COX enzymes |

| Antimicrobial | Exhibits activity against certain bacterial strains |

| Analgesic | Provides pain relief through central nervous system modulation |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications to the pyrazole ring or substituents can significantly influence biological activity.

Key Findings:

- The presence of specific substituents on the pyrimidine ring enhances binding affinity to target proteins, increasing potency against cancer cells .

- Fluorine substitution at the phenyl moiety has been associated with improved pharmacokinetic properties, making these compounds more suitable for therapeutic use .

Mécanisme D'action

The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its biological activity and properties.

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenyl)acetamide: Has the fluorine atom in a different position, potentially altering its interaction with targets.

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, which can influence its reactivity and biological effects.

Uniqueness

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical properties. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to targets, making it a valuable compound for research and development.

Activité Biologique

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring fused with a pyrimidine moiety, along with a fluorophenyl acetamide group. Its molecular formula is C16H16N4F, which indicates the presence of nitrogen-rich heterocycles, often associated with diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit key kinases involved in cancer cell proliferation. For example, pyrazole derivatives have demonstrated significant inhibition against Aurora-A kinase, which is crucial for cell cycle regulation and is often overexpressed in tumors .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases .

- Anticancer Activity : Several studies have highlighted the anticancer potential of pyrazole-based compounds. For instance, derivatives have exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Aurora-A Kinase Inhibition | Various Cancer Cells | 0.067 | |

| Anti-inflammatory | TNF-α and IL-6 | 10 | |

| Cytotoxicity | MCF7 | 3.79 | |

| Cytotoxicity | A549 | 26 |

Case Studies

- Anticancer Efficacy : A study conducted by Xia et al. synthesized several pyrazole derivatives and screened them for anticancer activity. One notable compound displayed significant cell apoptosis in A549 cells with an IC50 of 49.85 µM, suggesting its potential as a therapeutic agent against lung cancer .

- Anti-inflammatory Mechanism : Research by Selvam et al. demonstrated that specific pyrazole derivatives could inhibit the production of inflammatory cytokines in vitro, providing evidence for their utility in treating inflammatory conditions .

- Selectivity for Kinases : In another investigation, compounds structurally related to this compound were shown to selectively inhibit deubiquitinating enzymes (DUBs), which play critical roles in protein degradation pathways linked to cancer progression .

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-12-5-2-1-4-11(12)8-15(22)20-13-9-14(18-10-17-13)21-7-3-6-19-21/h1-7,9-10H,8H2,(H,17,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEQJQAJVASPLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC(=NC=N2)N3C=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.